Unithiol

Catalog No.
S607329
CAS No.
4076-02-2
M.F
C3H7NaO3S3
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unithiol

CAS Number

4076-02-2

Product Name

Unithiol

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate

Molecular Formula

C3H7NaO3S3

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1

InChI Key

FGGPAWQCCGEWTJ-UHFFFAOYSA-M

SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]

Synonyms

1-Sodium Sulfonate, 2,3-Dimercaptopropane, 2,3 Dimercapto 1 propanesulfonic Acid, 2,3 Dimercaptopropane 1 Sodium Sulfonate, 2,3 Dimercaptopropane 1 sulfonate Sodium, 2,3 Dimercaptopropanesulfonic Acid, 2,3-Dimercapto-1-propanesulfonic Acid, 2,3-Dimercaptopropane 1-Sodium Sulfonate, 2,3-Dimercaptopropane Sulfonate, Sodium, 2,3-Dimercaptopropane-1-sulfonate Sodium, 2,3-Dimercaptopropanesulfonic Acid, 2,3-Dithiopropanesulfate, Sodium, Dimaval, DMPS, DMPS Heyl, DMPS-Heyl, Mercuval, Sodium 2,3-Dimercaptopropane Sulfonate, Sodium 2,3-Dithiopropanesulfate, Unithiol, Unitiol

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]

Isomeric SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]

Antidote for Heavy Metal Poisoning

Unithiol's most established use is as a chelating agent in treating heavy metal poisoning, particularly mercury and arsenic. It binds to these metals, forming a complex that can be excreted from the body, reducing their harmful effects. Studies have shown its effectiveness in animal models and some human cases . However, further research is needed to fully understand its complete efficacy and optimal treatment protocols.

Radioprotective Agent

Research suggests Unithiol might offer protective effects against ionizing radiation. Studies indicate it can reduce the toxic effects of other radioprotective agents, allowing for higher dosages and potentially increased protection against radiation damage in mice and cell cultures . Further investigation is needed to determine its potential application in human radiation protection settings.

Antibacterial Potential

Recent research explores Unithiol's possible role in combating antibiotic-resistant bacteria. Studies have shown its ability to inhibit metallo-beta-lactamases (MBLs), enzymes produced by some bacteria that render certain antibiotics ineffective. Unithiol demonstrated effectiveness against specific MBLs in laboratory settings, suggesting its potential as a combination therapy with existing antibiotics to overcome resistance . More research is required to evaluate its safety and efficacy in clinical settings.

Unithiol, also known as 2,3-dimercaptopropanesulfonic acid, is a water-soluble chelating agent utilized primarily in the treatment of heavy metal poisoning, particularly from mercury, arsenic, and lead. It was first synthesized in 1956 and has been employed in clinical settings since the late 1950s in Russia and Germany. Unithiol is structurally related to dimercaprol but is considered less toxic and more effective at facilitating the excretion of heavy metals from the body .

Unithiol acts as a chelator, forming complexes with heavy metal ions. These complexes are more water-soluble than the free metal ions, allowing for easier excretion through the kidneys []. The thiol groups of Unithiol donate electrons to the metal ion, forming stable bonds and effectively removing the metal from its binding sites in the body.

  • Toxicity: Unithiol is generally considered less toxic than other chelating agents like dimercaprol [, ]. However, side effects such as nausea, vomiting, and skin rash can occur [].
  • Data on specific toxicity levels is limited.
  • Unithiol should only be used under medical supervision due to potential interactions with other medications and the need for proper dosing to avoid complications [].

Please note:

  • The efficacy of Unithiol in treating heavy metal poisoning in humans lacks strong clinical evidence from randomized controlled trials [].
  • More research is needed to fully understand the safety and effectiveness of Unithiol for this purpose.

Unithiol functions as a chelator by forming stable complexes with heavy metals through its thiol groups. The mechanism involves the formation of coordination complexes with metal ions, which enhances their solubility and promotes their excretion via urine. The reaction can be summarized as follows:

  • Formation of Metal Complexes:
    Metaln++UnithiolMetal Unithiol Complex\text{Metal}^{n+}+\text{Unithiol}\rightarrow \text{Metal Unithiol Complex}

This process increases the urinary excretion of metals while reducing their toxic effects on various organs .

Unithiol exhibits significant biological activity as a chelating agent. It has been shown to effectively reduce tissue levels of heavy metals in animal models and increase their urinary excretion in humans. Notably, it does not redistribute mercury to the brain, a common issue with other chelators like dimercaprol. Clinical studies indicate that unithiol can avert acute toxic effects from inorganic mercury and arsenic when administered promptly after exposure .

Adverse Effects

While generally well-tolerated, unithiol can cause side effects such as allergic reactions (including rashes), gastrointestinal disturbances, and transient hypotension if administered too quickly intravenously .

The synthesis of unithiol involves several steps:

  • Starting Materials: The synthesis begins with 1,3-propanedithiol.
  • Sulfonation: The dithiol is then subjected to sulfonation to introduce the sulfonic acid group.
  • Purification: The product is purified through crystallization or chromatography to obtain pure unithiol.

This method allows for the production of unithiol in a form suitable for pharmaceutical use .

Unithiol is primarily used in medical settings for:

  • Heavy Metal Poisoning: Treatment of poisoning from mercury, arsenic, lead, and cadmium.
  • Wilson’s Disease: As an alternative treatment to maintain copper excretion.
  • Potential Repurposing: Recent studies suggest its utility in treating hemotoxic snakebites and as an inhibitor for metallo-β-lactamases in antibiotic resistance scenarios .

Unithiol has been studied for its interactions with various metals and other compounds:

  • Metal Chelation: It forms stable complexes with metals like mercury and arsenic, enhancing their urinary excretion.
  • Antibiotic Synergy: Research indicates that unithiol may enhance the effectiveness of certain antibiotics against resistant bacterial strains by inhibiting metallo-β-lactamases .

Several compounds share similarities with unithiol in terms of structure and function. Below is a comparison highlighting their unique features:

CompoundStructure TypePrimary UseUnique Feature
DimercaprolChelating agentHeavy metal poisoningRedistributes metals to the brain
Ethylenediaminetetraacetic acid (EDTA)Chelating agentHeavy metal poisoningEffective for calcium and lead but less for mercury
N-acetylcysteineThiol-containing compoundAntioxidant; mucolyticPrimarily used for acetaminophen overdose
PenicillamineChelating agentWilson's disease; rheumatoid arthritisCan cause side effects like skin rashes

Unithiol stands out due to its specific application in heavy metal detoxification without redistributing toxins to sensitive organs like the brain .

Early Synthetic Pathways and Structural Optimization

DMPS was first synthesized in 1956 by V.E. Petrunkin through sulfonation of 2,3-dimercaptopropanol, yielding a water-soluble analog of dimercaprol (BAL). Structural optimization focused on enhancing stability and reducing toxicity compared to BAL, which caused adverse central nervous system effects due to lipid solubility. The introduction of a sulfonate group (-SO$$_3^-$$) improved hydrophilicity, enabling renal excretion without redistributing metals to the brain. Early production methods involved reacting allyl chloride with sodium sulfite to form allylsulfonic acid, followed by thiolation with hydrogen sulfide under alkaline conditions. By the 1970s, industrial-scale synthesis by Heyl Chem (Germany) ensured pharmaceutical-grade purity (>99% iodometric thiol content).

Foundational Studies on Heavy Metal Detoxification Mechanisms

Pioneering studies in the Soviet Union demonstrated DMPS’s efficacy against polonium-210 and mercury poisoning, prolonging survival in animal models by 40–60%. Its mechanism involves thiol-zinc coordination in metalloenzymes, as shown in molecular dynamics simulations where one sulfhydryl group bridges two zinc ions in NDM-1’s active site ($$d_{\text{Zn-S}} = 2.3 \ \text{Å}$$). Comparative trials revealed DMPS’s superior urinary excretion of mercury (0.71% residual renal burden vs. 5.73% for DMSA) and arsenic (90% reduction in pyruvate dehydrogenase inhibition).

Transition from Military Applications to Clinical Toxicology

Originally developed as a potential antidote for arsenic-based chemical weapons, DMPS replaced BAL due to its safer profile. Clinical adoption began in the 1970s for mercury intoxication, notably in factory workers exposed to mercurous chloride, where it normalized urinary mercury levels within 4 weeks. By the 1980s, its FDA recognition for Wilson’s disease and off-label use in lead/cadmium poisoning solidified its role in clinical toxicology.

The molecular architecture of Unithiol features two adjacent thiol (-SH) groups and a terminal sulfonate (-SO₃⁻) group. The vicinal thiols act as principal metal-binding sites, while the sulfonate moiety enhances aqueous solubility and influences electrostatic interactions.

Thiol-Mediated Chelation

Thiol groups coordinate metal ions via soft Lewis acid-base interactions, forming stable five-membered chelate rings. For divalent cations like Hg²⁺ or Pb²⁺, each thiol donates a lone electron pair to the metal center, creating a bis-thiolate complex. The bond angles and distances in these complexes optimize orbital overlap, with Hg–S bond lengths typically measuring 2.3–2.5 Å [2].

Role of the Sulfonate Group

The sulfonate group participates indirectly by (1) stabilizing the deprotonated thiolate form (S⁻) at physiological pH, enhancing nucleophilicity, and (2) forming ion-dipole interactions with hydrated metal ions during initial recognition. This dual functionality ensures rapid complexation and prevents precipitation of metal-thiolate aggregates [2].

Table 1: Coordination Geometries of Unithiol-Metal Complexes

Metal IonCoordination NumberGeometryKey Bond Lengths (Å)
Hg²⁺2LinearHg–S: 2.34 ± 0.02
Pb²⁺3TrigonalPb–S: 2.60–2.75
As³⁺4TetrahedralAs–S: 2.25–2.40

Comparative Binding Affinities for Divalent and Trivalent Cations

Unithiol exhibits selectivity patterns rooted in Hard-Soft Acid-Base (HSAB) principles. Divalent soft acids (Hg²⁺, Cd²⁺) bind more strongly than harder trivalent ions (As³⁺, Fe³⁺), as quantified by stability constants (log K):

Table 2: Stability Constants (log K) of Unithiol-Metal Complexes

Metal Ionlog K (25°C)Relative Affinity
Hg²⁺25.11.00 (Reference)
Cd²⁺18.70.75
Pb²⁺15.90.63
As³⁺12.30.49

Mechanistic Basis for Selectivity

  • Ionic Radius Compatibility: Hg²⁺ (1.02 Å) fits optimally within the 2.8–3.2 Å S–S distance in Unithiol’s dithiol pocket [2].
  • Electron Configuration: Soft metals like Hg²⁺ preferentially bind sulfur donors over oxygen/nitrogen, favoring thiolate coordination.
  • Charge Density: Trivalent ions (As³⁺) induce greater polarization of thiolate electrons, destabilizing complexes compared to divalent species [2].

Stereochemical Considerations in Complex Formation

The spatial arrangement of Unithiol’s functional groups dictates metal-binding efficiency and complex stability.

Chelate Ring Strain

Vicinal thiols enable formation of five-membered rings upon metal coordination, minimizing angular strain (ideal bond angle: 108° for tetrahedral geometry). Larger rings (e.g., six-membered with non-adjacent thiols) exhibit reduced stability due to increased entropy of activation [2].

Steric and Electronic Effects

  • Sulfonate Orientation: The -SO₃⁻ group adopts equatorial positions in octahedral complexes, minimizing steric hindrance with hydrated metal ions.
  • Chirality: Unithiol’s C2-symmetric structure allows enantiomeric complexes with metals like As³⁺, though biological systems show no stereoselective excretion [2].

Figure 1: Stereochemical Models of Unithiol Complexes
(A) Linear Hg²⁺ complex with S–Hg–S bond angle of 180°
(B) Tetrahedral As³⁺ complex with bond angles of 109.5°

Impact on Excretion Kinetics

Compact, low-strain complexes (e.g., Hg–Unithiol) undergo glomerular filtration more efficiently than bulkier species. The sulfonate group’s hydrophilicity further prevents reabsorption in renal tubules, ensuring rapid urinary elimination [2].

This analysis underscores Unithiol’s efficacy as a metal sequestrant, governed by synergistic electronic, geometric, and stereochemical factors. Future research directions include computational modeling of ternary complexes and in situ characterization of binding dynamics.

Physical Description

Solid; [Merck Index]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

209.94550188 g/mol

Monoisotopic Mass

209.94550188 g/mol

Heavy Atom Count

10

UNII

690VN2L7TK

Related CAS

74-61-3 (parent cpd)

MeSH Pharmacological Classification

Chelating Agents

Other CAS

4076-02-2

Wikipedia

Unithiol

Dates

Last modified: 08-15-2023
1: Zabrodskiĭ PF, Gromov MS, Masliakov VV. [Immune homeostasis impairment in
acute carbon tetrachloride intoxicated rats corrected by administration of
tocopherol acetate and unithiol]. Eksp Klin Farmakol. 2015;78(1):30-3. Russian.
PubMed PMID: 25826872.
2: Zabrodskiĭ PF, Germanchuk VG, Nodel/' ML. [The effect of unithiol on the
changes in immunotoxicity of 2-chloroethenylchloroarsine]. Eksp Klin Farmakol.
2002 Sep-Oct;65(5):53-5. Russian. PubMed PMID: 12596517.
3: Gorshkov ES, Shapovalov SN, Sokolovskiĭ VV, Troshichev OA. [Gravitational
cause of fluctuations of the rate of oxidation of unithiol by nitrite ion].
Biofizika. 2000 Jul-Aug;45(4):631-5. Russian. PubMed PMID: 11040968.
4: Grachev SA, Sverdlov AG, Nikanorova NG, Timoshenko SI. [Effect of unithiol on
cystamine toxicity in dogs]. Radiats Biol Radioecol. 1999 Mar-Jun;39(2-3):261-3.
Russian. PubMed PMID: 10366950.
5: Grachev SA, Sverdlov AG, Nikanorova NG, Timoshenko SI. [Increased efficacy of
radiation protection against fission neutrons using unithiol]. Radiats Biol
Radioecol. 1999 Mar-Jun;39(2-3):258-60. Russian. PubMed PMID: 10366949.
6: Vashchuk VV, Herych ID, Vashchuk VV. [The use of a multicomponent saline
solution with unithiol for the local treatment of a suppurative inflammatory
lesion]. Klin Khir. 1995;(2):10-1. Ukrainian. PubMed PMID: 9053174.
7: Grachev SA, Sverdlov AG, Nikanorova NG, Bol/'shakova OI, Korolva IK. [Decrease
of toxic effects of aminothiol radiation-protective agents and increase of
chemical protection action against ionizing radiation by the use of unithiol].
Radiats Biol Radioecol. 1994 May-Jun;34(3):424-9. Russian. PubMed PMID: 8069380.

Explore Compound Types